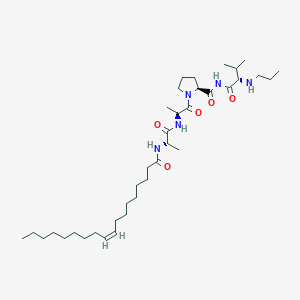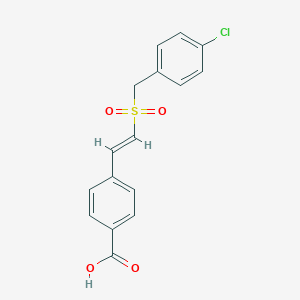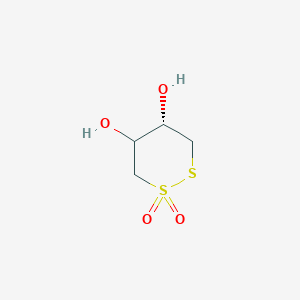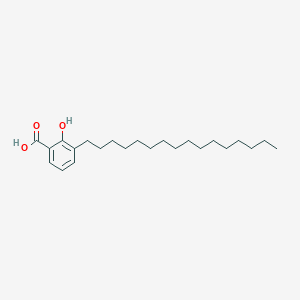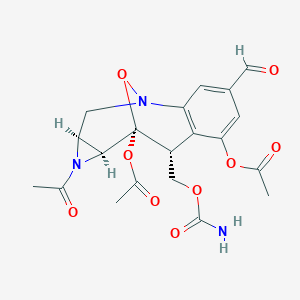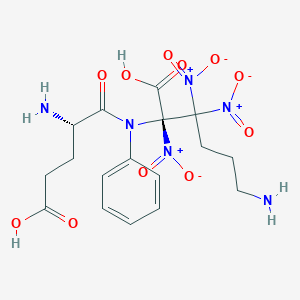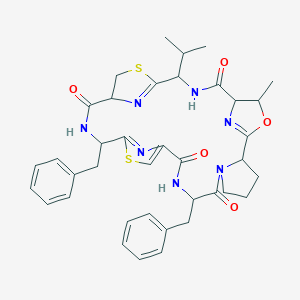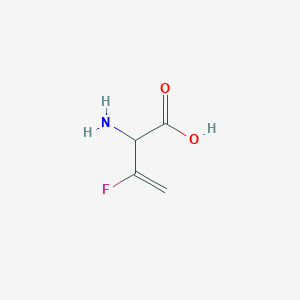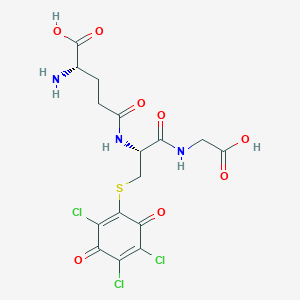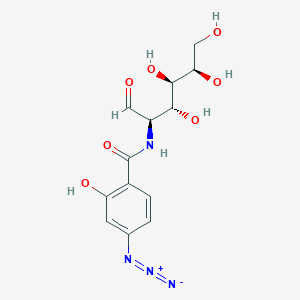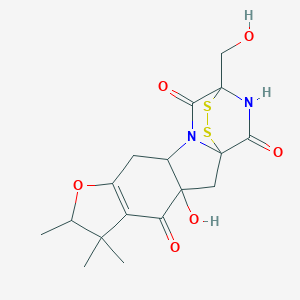
17-Ethinyl-11-oxatestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Ethinyl-11-oxatestosterone, also known as 17-Ethynyl-11-oxoandrost-4-en-3-one or 17-EOA, is a synthetic derivative of testosterone. It has been extensively studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mechanism of Action
17-EOA binds to androgen receptors in cells, leading to the activation of various signaling pathways. This activation results in increased protein synthesis and the promotion of skeletal muscle growth and development.
Biochemical and Physiological Effects:
Studies have shown that 17-EOA has potent anabolic effects on skeletal muscle tissue. It has been shown to increase muscle mass, strength, and endurance in animal models. Additionally, it has been shown to increase bone density and reduce fat mass.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 17-EOA in scientific research is its ability to selectively target androgen receptors in skeletal muscle tissue, leading to specific effects on muscle growth and development. However, one of the limitations of using 17-EOA is the potential for off-target effects on other tissues and organs.
Future Directions
Future research on 17-EOA could focus on its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies could investigate the effects of 17-EOA on other tissues and organs to better understand its potential therapeutic applications. Finally, studies could investigate the potential use of 17-EOA in combination with other drugs or therapies to enhance its effects.
Synthesis Methods
17-EOA can be synthesized through a multi-step process starting from testosterone. The synthesis involves several chemical reactions, including oxidation, reduction, and esterification. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
17-EOA has been used in various scientific research applications, including the study of androgen receptor function, gene expression, and protein synthesis. It has also been used to investigate the effects of androgens on skeletal muscle growth and development.
properties
CAS RN |
113555-47-8 |
|---|---|
Product Name |
17-Ethinyl-11-oxatestosterone |
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1S,2S,10S,11S,14R,15R)-14-ethynyl-14-hydroxy-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |
InChI |
InChI=1S/C20H26O3/c1-4-20(22)10-8-16-15-6-5-13-11-14(21)7-9-18(13,2)17(15)23-12-19(16,20)3/h1,11,15-17,22H,5-10,12H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
ZPNQMHXTVUJDII-RABCQHRBSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2OC[C@]4([C@H]3CC[C@]4(C#C)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |
synonyms |
17-ethinyl-11-oxa-testosterone 17-ethinyl-11-oxatestosterone 17-ethynyl-11-oxatestosterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




